

NPR-C activator 1 solubility and preparation

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Compound of Interest		
Compound Name:	NPR-C activator 1	
Cat. No.:	B12414701	Get Quote

Technical Support Center: NPR-C Activator 1

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of **NPR-C** activator 1.

Frequently Asked Questions (FAQs)

Q1: What is NPR-C activator 1 and what is its mechanism of action?

A1: **NPR-C activator 1** is a small molecule agonist of the Natriuretic Peptide Receptor-C (NPR-C).[1][2][3] Unlike NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to an inhibitory G-protein (Gi).[4] Upon activation by ligands such as C-type natriuretic peptide (CNP) or **NPR-C activator 1**, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] NPR-C activation can also lead to the activation of Phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6]

Q2: What are the recommended solvents for dissolving NPR-C activator 1?

A2: For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent. It is highly soluble in DMSO, up to 100 mg/mL.[1] For in vivo experiments, specific formulations are required to ensure solubility and bioavailability.

Q3: How should I prepare stock solutions of NPR-C activator 1?



A3: It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. You can then dilute this stock solution into your aqueous experimental medium. To minimize the effects of DMSO on your cells, the final concentration of DMSO in your culture medium should typically be kept below 0.1-0.5%.

Q4: What are the recommended storage conditions for NPR-C activator 1?

A4: Proper storage is crucial to maintain the stability and activity of the compound. Recommendations vary for the powdered form and solutions.

Q5: Is **NPR-C activator 1** cell-permeable?

A5: While specific cell permeability data for **NPR-C activator 1** is not readily available, as a small molecule, it is designed for good pharmacokinetic properties.[1] However, the exact permeability can be cell-type dependent. It is advisable to empirically determine its uptake and efficacy in your specific cell model.

Data Presentation

Table 1: Solubility of NPR-C Activator 1



Solvent/Vehicle	Maximum Solubility	Notes
DMSO	100 mg/mL	For in vitro use. Ultrasonic treatment may be needed for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. [1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	2.5 mg/mL	For in vivo use. Add each solvent sequentially and ensure the solution is clear. Ultrasonic treatment may be necessary.[1]
10% DMSO, 90% (20% SBE- β-CD in saline)	2.5 mg/mL	An alternative formulation for in vivo administration. Requires ultrasonic treatment to achieve a clear solution.[1]
10% DMSO, 90% corn oil	2.5 mg/mL	A lipid-based vehicle for in vivo studies. Ultrasonic treatment is needed to obtain a clear solution.[1]

Table 2: Stock Solution Preparation in DMSO

Desired Stock Concentration	Volume of DMSO to add to 1 mg of NPR-C Activator 1	Volume of DMSO to add to 5 mg of NPR-C Activator 1	Volume of DMSO to add to 10 mg of NPR-C Activator 1
1 mM	2.6851 mL	13.4257 mL	26.8514 mL
5 mM	0.5370 mL	2.6851 mL	5.3703 mL
10 mM	0.2685 mL	1.3426 mL	2.6851 mL

Molecular Weight of NPR-C activator 1: 372.42 g/mol [1]



Table 3: Storage and Stability of NPR-C Activator 1

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Keep tightly sealed and protected from moisture.[1]
Powder	4°C	2 years	For shorter-term storage.[1]
Solvent	-80°C	6 months	Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] [2]
Solvent	-20°C	1 month	Suitable for short-term storage of aliquoted stock solutions.[1][2]

Experimental ProtocolsIn Vitro NPR-C Activation Assay (cAMP Measurement)

This protocol is adapted from an assay using HeLa cells, which endogenously express functional NPR-C.[8] The principle is to stimulate adenylyl cyclase with forskolin to produce cAMP and then measure the ability of **NPR-C activator 1** to inhibit this production.

Materials:

- HeLa cells
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
- NPR-C activator 1
- Forskolin



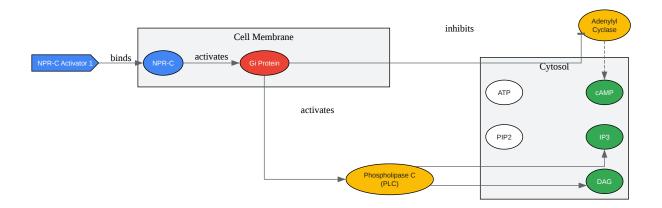
- 3-isobutyl-1-methylxanthine (IBMX)
- cAMP assay kit (commercially available)

Procedure:

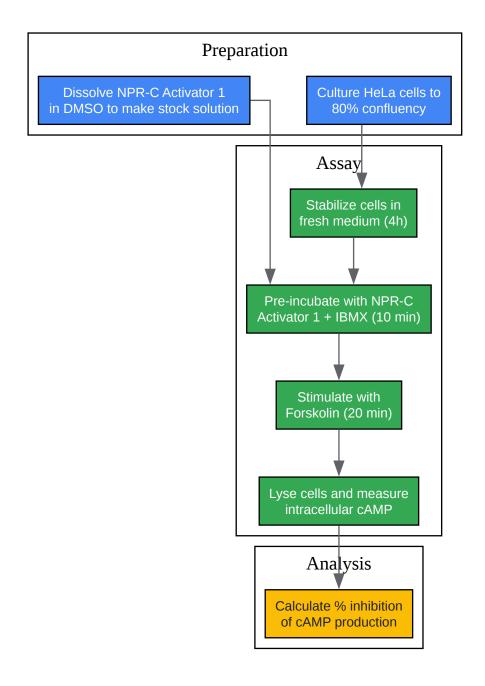
- Cell Culture: Culture HeLa cells in your standard medium until they reach approximately 80% confluency.
- Stabilization: On the day of the assay, replace the culture medium and allow the cells to stabilize for 4 hours.
- Pre-incubation: Pre-incubate the cells with varying concentrations of NPR-C activator 1 for 10 minutes. It is also recommended to include a vehicle control (e.g., DMSO). To prevent cAMP degradation, add 1 mM IBMX along with the activator.
- Stimulation: Add 10 μ M forskolin to the wells to stimulate cAMP production and incubate for 20 minutes.
- Cell Lysis and cAMP Measurement: Lyse the cells according to the protocol of your chosen cAMP assay kit and measure the intracellular cAMP levels.
- Data Analysis: Determine the extent of cAMP inhibition by NPR-C activator 1 compared to the forskolin-only control.

Mandatory Visualizations

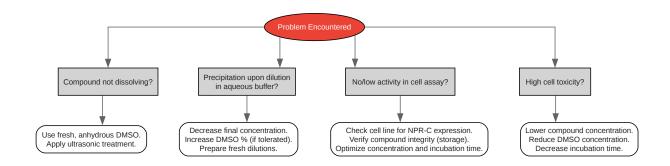












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